molecular formula C12H8N2OS B11955809 5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one CAS No. 32278-40-3

5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11955809
CAS No.: 32278-40-3
M. Wt: 228.27 g/mol
InChI Key: LYXHCASEFWDPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its core structure is an electron-rich nitrogen and sulfur-containing fused system, regarded as a structural analog of biogenic purine bases, which allows it to interact with a variety of biological targets . This compound is of significant interest to researchers due to its diverse pharmacological potential. The thiazolo[3,2-a]pyrimidine nucleus has been consistently reported to exhibit a wide spectrum of biological activities, including antibacterial , antitubercular , antitumor , and acetylcholinesterase inhibitory effects . Its robust synthetic versatility allows for functionalization at various positions, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. In antimicrobial research, structural analogs of this compound have demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising activity against Mycobacterium tuberculosis, making it a valuable scaffold in the fight against drug-resistant bacteria . In oncology, related derivatives have shown potent inhibition of cancer cell lines, such as human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2), with some compounds exhibiting IC50 values superior to the control drug doxorubicin . Furthermore, this chemical scaffold has been investigated for its potential in neurodegenerative diseases. Specific thiazolo[iazolo[3,2-a]pyrimidine derivatives have displayed strong inhibition of human acetylcholinesterase (hAChE), an established target for Alzheimer's disease treatment, with IC50 values in the low micromolar range . The compound is supplied for research purposes only. All information provided is for informational use only and is intended solely for trained laboratory personnel. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32278-40-3

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

5-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C12H8N2OS/c15-11-8-10(9-4-2-1-3-5-9)14-6-7-16-12(14)13-11/h1-8H

InChI Key

LYXHCASEFWDPLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C3N2C=CS3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of DHPMs : Prepared via Biginelli reaction of thiourea, aldehydes, and diketones (e.g., pentan-2,4-dione) in ionic liquids or ethanol.

  • Cyclization : DHPMs react with ethyl bromoacetate in acetone or ethanol under reflux, yielding the fused product.

Reactants Conditions Yield Reference
DHPM + ethyl bromoacetateAcetone, reflux, 12–15 h70–85%
DHPM + ethyl chloroacetateEthanol, reflux, 12–15 h80–92%

Mechanism : Nucleophilic attack of the thione sulfur on the ester carbonyl, followed by ring closure.

One-Pot α-Bromination and Cyclization

This method employs N-bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA) for sequential α-bromination and cyclization.

Protocol:

  • α-Bromination : Ketones (e.g., cyclohexanone) react with NBS in acetonitrile at 35–40°C.

  • Cyclization : Thiopyrimidines are added, and the mixture is heated to 50°C.

Substrate Catalyst Solvent Yield Reference
Cyclohexanone + NBSPTSA (5 mol%)Acetonitrile82–92%

Optimization : Acetonitrile outperformed DMF, DCM, and THF in yield.

Biochemical Oxidation with Laccase

A mild, enzyme-driven method uses Myceliophthora thermophila laccase to oxidize catechols to ortho-quinones, which undergo 1,4-addition with active methylene carbons.

Example:

  • Oxidation : Catechol → ortho-quinone using laccase.

  • Cyclization : Active methylene compound (e.g., DHPM) reacts with quinone to form the thiazolo core.

Catechol Laccase Yield Reference
CatecholNovozym 5100335–93%

Advantage : Environmentally friendly, avoids harsh catalysts.

Propargyl Bromide Cyclization

A rapid one-pot synthesis using propargyl bromide and inorganic bases.

Reaction:

2-Amino-2-thiazoline reacts with propargyl bromide in ethanol under basic conditions (e.g., NaOH) to form the fused ring.

Base Solvent Time Yield Reference
NaOHEthanol2–3 h70–85%

Note : Short reaction times (2–3 hours) enhance efficiency.

Fluorinated Alkyne Cyclization

A modern method utilizing fluorinated alkynes and palladium catalysis.

Steps:

  • Cyclization : 2-Aminothiazole reacts with trifluoropropiolate esters in MeOH.

  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups.

Alkyne Catalyst Yield Reference
Ethyl 4,4,4-trifluoro-butyratePd(PPh₃)₄88%

Application : Access to fluorinated derivatives for enhanced bioactivity.

Three-Component Reactions with L-Proline

A green, metal-free method for quinolone-thiazolo hybrids.

Components:

  • 4-Hydroxybenzo[h]quinolin-2(1H)-one

  • Aromatic aldehydes

  • Thiazolo[3,2-a]pyrimidine

Conditions : L-Proline (10 mol%), ethanol, reflux.

Aldehyde Yield Reference
Benzaldehyde75–90%

Advantage : High atom economy and short reaction times.

Biginelli Reaction Followed by Cyclization

A two-step method for functionalized derivatives.

Steps:

  • Biginelli Reaction : Thiourea, aldehydes, and diketones form DHPMs.

  • Cyclization : DHPMs react with ethyl bromoacetate in acetone.

Aldehyde Diketone Yield Reference
4-ChlorobenzaldehydePentan-2,4-dione80%

Mechanistic Insight : Ionic liquid catalysts enhance reaction rates.

Comparative Analysis of Methods

Method Key Reagents Catalyst Solvent Yield Range Reference
Cyclization with DHPMsEthyl bromoacetateNoneAcetone/EtOH70–92%
NBS/PTSA One-PotNBS, PTSAPTSAAcetonitrile82–92%
Laccase OxidationCatechol, LaccaseLaccaseAqueous35–93%
Propargyl BromidePropargyl bromide, NaOHNaOHEthanol70–85%
Fluorinated AlkyneTrifluoropropiolatePd(PPh₃)₄MeOH88%
L-Proline-MediatedL-ProlineL-ProlineEthanol75–90%

Chemical Reactions Analysis

Functionalization Techniques

Arylation and Alkynylation
Suzuki–Miyaura cross-coupling introduces aryl groups (e.g., phenyl, methoxyphenyl) at the 2-position, while palladium-catalyzed alkynylation adds alkynyl groups. These reactions enable structural diversification for biological screening .

Halogenation
Bromination using N-bromosuccinimide or bromine in acetic acid introduces substituents at the 6-position. For example, 7-bromomethyl derivatives are converted to 6-bromo analogs, which can undergo further transformations .

Functionalization Method Reagents/Conditions Product Features Reference
Suzuki–Miyaura couplingBoronic acids, Pd catalystAryl-substituted derivatives
AlkynylationTerminal alkynes, Pd catalystAlkynyl-substituted derivatives
BrominationNBS or Br₂ in acetic acid6-Bromo derivatives

Transformations and Derivatization

Covalent Hydration
Treatment with dilute HCl induces hydration across the 5,6-carbon bond, forming 5-hydroxy-2,3,5,6-tetrahydro derivatives. This reaction is observed in unsubstituted and substituted dihydrothiazolopyrimidines .

Oxime Formation
Reaction with hydroxylamine converts ketone groups to oximes (e.g., 2-(1-(hydroxyimino)ethyl) derivatives), expanding the compound’s functional group diversity .

Hydrogenolysis
Catalytic hydrogenation (e.g., Pd/C) reduces bromomethyl groups to methyl, enabling structural simplification. For example, 7-bromomethyl derivatives are converted to 7-methyl analogs .

Biological Activity and Mechanistic Insights

Anticancer Potential
Derivatives synthesized via laccase-mediated diarylation show potent anticancer activity against colorectal (HT-29) and liver (HepG2) cell lines, with IC₅₀ values ranging from 9.8–35.9 µM, surpassing doxorubicin in some cases .

Enzyme Inhibition
The compound’s mechanism involves binding to enzyme active or allosteric sites, blocking substrate access or altering enzyme conformation. This underpins its therapeutic potential.

Structural Comparisons and Analogues

Compound Structure Biological Activity Reference
Thiazolo[3,2-a]pyrimidineSimilar ring systemAnticancer properties
Thiazolo[4,5-d]pyrimidineRelated heterocyclicPotential anticancer
Oxazolo[3,2-a]pyrimidineDifferent heteroatomsVarying activities

Scientific Research Applications

Biological Activities

Research indicates that 5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one exhibits significant biological activities, particularly in the following areas:

  • Anticancer Properties :
    • The compound has shown promise in inhibiting cancer cell proliferation by interacting with specific molecular targets. Studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation .
  • Anticonvulsant Activity :
    • Related compounds have demonstrated anticonvulsant effects in preclinical studies. For instance, derivatives of thiazolo[3,2-a]pyrimidin-7-one have been tested for their efficacy in models of epilepsy, revealing potential as therapeutic agents for seizure disorders .
  • Monoamine Oxidase Inhibition :
    • Some derivatives of this compound were evaluated for their inhibitory effects on human monoamine oxidase A and B. Notably, certain derivatives exhibited selective inhibition with IC50 values indicating potential use in treating mood disorders .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds with similar structural features and their associated biological activities:

Compound NameStructure TypeBiological Activity
Thiazolo[3,2-a]pyrimidineSimilar ring systemAnticancer properties
Thiazolo[4,5-d]pyrimidineRelated heterocyclic structurePotential anticancer effects
Oxazolo[3,2-a]pyrimidineDifferent heteroatomsVarying biological activities

This compound stands out due to its specific substitution pattern and enhanced binding affinity compared to these similar compounds.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines through apoptosis induction mechanisms. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anticonvulsant Testing

In a series of experiments evaluating anticonvulsant activity using the maximal electroshock test, derivatives of thiazolo[3,2-a]pyrimidin-7-one exhibited varying degrees of efficacy compared to established anticonvulsants like carbamazepine and valproate. This highlights the compound's potential role in treating epilepsy.

Mechanism of Action

The mechanism of action of 5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 5-phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one include:

  • Fluorinated Derivatives :
    • 5-(Trifluoromethyl) (3a) : Synthesized via Pd-catalyzed cycloaddition, this compound shows a high melting point (210–212°C) and stability, attributed to the strong electron-withdrawing CF₃ group .
    • 5-(Pentafluoroethyl) (3b) : Similar synthesis, but with a bulkier C₂F₅ group, leading to slightly lower yields (67%) compared to 3a .
    • 5-[(4-Bromophenyl)difluoromethyl] (3g) : Exhibits selective inhibition of hMAO-A (IC₅₀ = 54.08 µM), highlighting the impact of fluorinated aryl groups on bioactivity .
  • Non-Fluorinated Derivatives: 5-Amino-3-benzyl (): Synthesized via Sonogashira coupling, this derivative emphasizes regioselectivity and moderate yields (55–92%), with amino and benzyl groups enhancing solubility . Thiadiazolo Core Variants (): Compounds like 2-(2-chlorophenyl)-6-(indolylmethylene) derivatives feature a thiadiazolo[3,2-a]pyrimidinone core, altering planarity and interaction with biological targets .

Physical and Chemical Properties

Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key NMR Shifts (¹H/¹⁹F)
3a (CF₃) 5-Trifluoromethyl 210–212 220.9991 δ 7.42 (d, J = 5.1 Hz, 1H); −67.95
3g (C₆H₄BrCF₂) 5-(4-Bromophenyl) 218–220 564.87 δ 7.85 (s, 1H); −67.80
5a (Alkynyl-CF₃) 2-Phenylethynyl 181–183 345.3 δ 7.62 (m, 2H); −67.90
Thiadiazolo Derivative () 2-Chlorophenyl N/A 564.87 δ 7.55 (d, J = 8.5 Hz, 2H)

Fluorinated groups (e.g., CF₃) increase molecular polarity and thermal stability, as seen in higher melting points for 3a compared to alkynyl-substituted 5a. Thiadiazolo derivatives exhibit larger molecular weights and distinct NMR profiles due to extended conjugation .

Biological Activity

5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various pathogenic bacteria and fungi. In vitro assays revealed that derivatives of thiazolo[3,2-a]pyrimidinones exhibited moderate to potent antimicrobial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation. In studies, it exhibited over 70% inhibition at a concentration of 10 µM with IC50 values in the low micromolar range . Molecular docking simulations confirmed strong binding affinity to the hAChE active site, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic function.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Compounds with similar thiazolo-pyrimidine structures have been reported to inhibit cancer cell proliferation through various mechanisms, including tubulin depolymerization . The specific interactions at the molecular level are still under investigation but suggest a promising avenue for cancer therapeutics.

The biological activity of this compound is primarily attributed to its ability to bind to active sites or allosteric sites on enzymes. This binding can block substrate access or alter enzyme conformation, thereby inhibiting enzymatic activity. For example, in hAChE inhibition studies, the compound was shown to interact with key residues within the enzyme's active site .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeBiological Activity
Thiazolo[3,2-a]pyrimidineSimilar ring systemAnticancer properties
Thiazolo[4,5-d]pyrimidineRelated heterocyclic structurePotential anticancer effects
Oxazolo[3,2-a]pyrimidineDifferent heteroatomsVarying biological activities

This compound stands out due to its specific substitution pattern that enhances binding affinity compared to these similar compounds .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study demonstrated that synthesized derivatives of thiazolo[3,2-a]pyrimidines showed significant inhibition against hAChE with promising IC50 values .
  • Antimicrobial Screening : In another study focused on antimicrobial activity, derivatives were screened against several bacterial strains and showed varying degrees of efficacy .
  • Anticancer Activity : Research on related compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the common synthetic strategies for preparing 5-phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one, and what reaction conditions are critical for its cyclization?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of precursors like 2-aminothiazoles and keto esters. A key step is the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone derivatives in glacial acetic acid under reflux conditions, followed by cyclization . Critical parameters include:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., BF₃·Et₂O) to promote cyclization .
  • Temperature control : Reflux conditions (100–120°C) to ensure proper ring closure .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:
Structural validation relies on a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, the thiazole proton appears as a singlet at δ 6.8–7.2 ppm, while the pyrimidine carbonyl resonates at ~170 ppm in ¹³C NMR .
  • IR spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns verifying the thiazolo-pyrimidine scaffold .
  • X-ray crystallography : Resolves regiochemistry and crystallographic packing, as demonstrated for analogous thiadiazolo-pyrimidines .

Advanced: How can researchers optimize the regioselectivity of substituents in the thiazolo[3,2-a]pyrimidin-7-one core during derivatization?

Methodological Answer:
Regioselectivity depends on:

  • Electrophilic directing groups : Electron-donating groups (e.g., methoxy) at the phenyl ring direct substitution to the para position, while electron-withdrawing groups (e.g., nitro) favor ortho/para mixtures .
  • Reagent choice : Use of N-chloroacetyl morpholine or piperidine derivatives selectively targets the 3-position of the thiazole ring .
  • Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable products, while shorter times yield kinetic intermediates .

Advanced: What are the mechanistic insights into the biological activity of this compound derivatives, and how can contradictory data in cytotoxicity assays be resolved?

Methodological Answer:

  • Mechanism : The compound’s bioactivity (e.g., antimicrobial, anticancer) often stems from interactions with enzymes like topoisomerase II or kinase inhibitors, where the thiazole ring chelates metal ions in active sites .
  • Resolving contradictions :
    • Structural analogs : Compare activities of derivatives with varying substituents (e.g., 4-methoxybenzyl vs. phenyl groups) to identify pharmacophores .
    • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to minimize variability .
    • SAR studies : Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ data to refine activity models .

Advanced: What strategies mitigate challenges in purifying this compound derivatives due to poor solubility?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/MeOH) for recrystallization. Ethanol is preferred for polar derivatives .
  • Derivatization : Introduce solubilizing groups (e.g., morpholine or piperidine via N-alkylation) without altering core reactivity .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) improves separation of hydrophobic analogs .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Model transition states for cyclization reactions (e.g., activation energy for thiazole ring formation) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular docking : Predict binding affinities to biological targets (e.g., EGFR kinase) using AutoDock Vina, guided by crystallographic data from similar scaffolds .
  • QSPR models : Relate substituent descriptors (e.g., logP, molar refractivity) to reaction yields or bioactivity .

Advanced: What are the common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Exothermic reactions : Control temperature during cyclization steps using jacketed reactors to prevent decomposition .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of benzylideneacetone) and use scavengers (e.g., molecular sieves) to absorb water in condensation steps .
  • Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica) for reuse in multi-batch syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.